molecular formula C7H15NO2 B6238963 3,3-dimethoxy-1-methylcyclobutan-1-amine CAS No. 1638763-32-2

3,3-dimethoxy-1-methylcyclobutan-1-amine

Cat. No.: B6238963
CAS No.: 1638763-32-2
M. Wt: 145.2
InChI Key:
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Description

3,3-Dimethoxy-1-methylcyclobutan-1-amine is a chemical compound with the molecular formula C7H15NO2 It is a cyclobutane derivative characterized by the presence of two methoxy groups and a methyl group attached to the cyclobutane ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethoxy-1-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethoxy-1-methylcyclobutanone with ammonia or an amine source under acidic or basic conditions to form the desired amine compound. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be scaled up by employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-methylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

3,3-Dimethoxy-1-methylcyclobutan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-dimethoxy-1-methylcyclobutan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxycyclobutan-1-amine: Lacks the methyl group present in 3,3-dimethoxy-1-methylcyclobutan-1-amine.

    1-Methylcyclobutan-1-amine: Does not have the methoxy groups.

    Cyclobutan-1-amine: Lacks both the methoxy and methyl groups.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups on the cyclobutane ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

1638763-32-2

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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